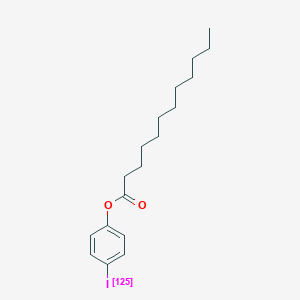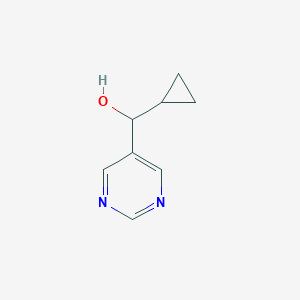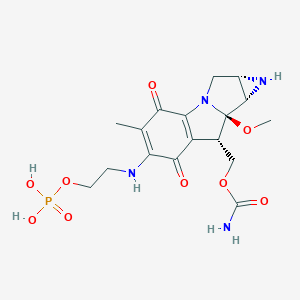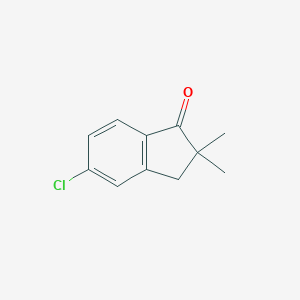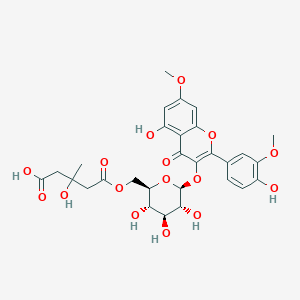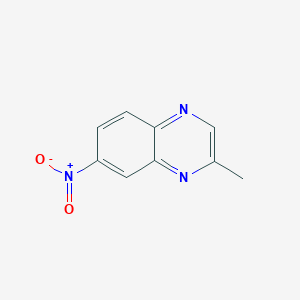
2-Methyl-7-nitroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7-nitroquinoxaline (MNIQ) is a synthetic compound that belongs to the quinoxaline family of compounds. It is widely used in scientific research as a potent antagonist of the ionotropic glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-nitroquinoxaline is widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It is commonly used as a tool to block the NMDA receptor and investigate its role in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-Methyl-7-nitroquinoxaline has also been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and epilepsy.
Wirkmechanismus
2-Methyl-7-nitroquinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of the endogenous co-agonist glycine and reduces the activity of the receptor. By blocking the NMDA receptor, 2-Methyl-7-nitroquinoxaline can modulate synaptic plasticity, reduce excitotoxicity, and prevent the development of neurodegenerative diseases.
Biochemical and Physiological Effects
2-Methyl-7-nitroquinoxaline has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 2-Methyl-7-nitroquinoxaline can reduce the activity of the NMDA receptor, inhibit the release of glutamate, and reduce the production of reactive oxygen species. In vivo studies have shown that 2-Methyl-7-nitroquinoxaline can improve cognitive function, reduce inflammation, and prevent neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-7-nitroquinoxaline has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the NMDA receptor, which allows for precise manipulation of the receptor's activity. 2-Methyl-7-nitroquinoxaline is also relatively stable and can be easily synthesized and purified. However, 2-Methyl-7-nitroquinoxaline has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 2-Methyl-7-nitroquinoxaline include the development of more potent and selective NMDA receptor antagonists and the investigation of its therapeutic potential in various neurological and psychiatric disorders.
Synthesemethoden
2-Methyl-7-nitroquinoxaline is synthesized through a multi-step process that involves the reaction of 2-methylquinoxaline with nitric acid to form 2-methyl-7-nitroquinoxaline-1,4-dioxide. This intermediate compound is then reduced to 2-Methyl-7-nitroquinoxaline using a reducing agent such as sodium dithionite. The final product is purified using column chromatography to obtain a high purity compound.
Eigenschaften
CAS-Nummer |
120885-31-6 |
|---|---|
Produktname |
2-Methyl-7-nitroquinoxaline |
Molekularformel |
C9H7N3O2 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-methyl-7-nitroquinoxaline |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-8-3-2-7(12(13)14)4-9(8)11-6/h2-5H,1H3 |
InChI-Schlüssel |
UZDHHTZINXFJOK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-] |
Synonyme |
Quinoxaline, 2-methyl-7-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
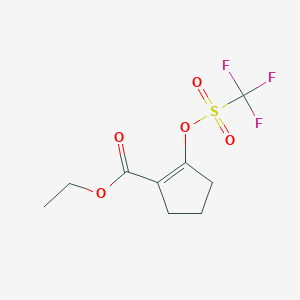
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)
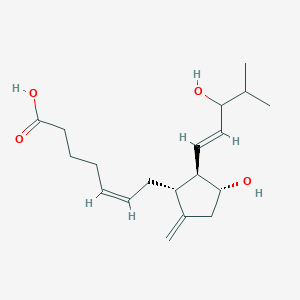
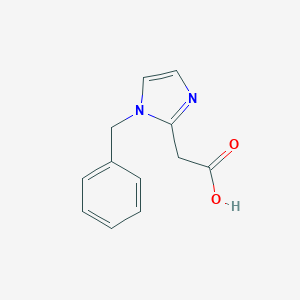
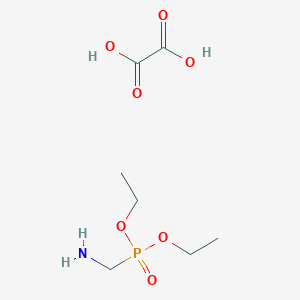

![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)

